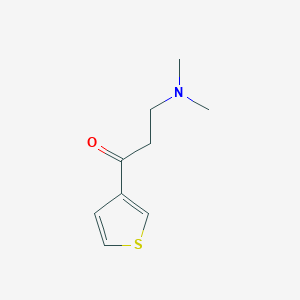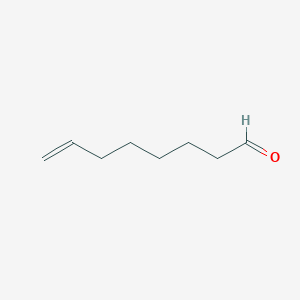
2-Acetylthiamin pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylthiamin pyrophosphate (AThTP) is a coenzyme that is involved in the metabolism of carbohydrates and amino acids. It is a derivative of thiamin, also known as vitamin B1, and is synthesized in the body through a complex process involving several enzymes. AThTP has been the subject of extensive scientific research due to its potential applications in the field of biochemistry.
Mécanisme D'action
AThTP acts as a coenzyme in several biochemical reactions in the body. It is involved in the regulation of carbohydrate metabolism and energy production by facilitating the conversion of pyruvate to acetyl-CoA. AThTP also plays a role in the regulation of amino acid metabolism by facilitating the conversion of amino acids to their corresponding keto acids.
Effets Biochimiques Et Physiologiques
AThTP has been shown to have several biochemical and physiological effects in the body. It has been implicated in the regulation of carbohydrate and amino acid metabolism, as well as the regulation of protein synthesis. AThTP has also been shown to play a role in the regulation of cellular energy production and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
AThTP has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. AThTP is also a potent coenzyme that can be used in a variety of biochemical assays. However, there are also limitations to the use of AThTP in laboratory experiments. It is a relatively expensive compound that may not be readily available in large quantities. Additionally, the synthesis of AThTP requires several enzymatic steps, which may be time-consuming and require specialized equipment.
Orientations Futures
There are several future directions for research on AThTP. One area of future research is the development of new methods for the synthesis of AThTP. This could involve the use of new enzymes or the optimization of existing enzymatic pathways. Another area of future research is the elucidation of the precise biochemical and physiological roles of AThTP in the body. This could involve the use of genetic and biochemical techniques to study the effects of AThTP on cellular metabolism and function. Finally, future research could focus on the development of new applications for AThTP in the field of biochemistry, such as the development of new drugs or the optimization of existing metabolic pathways.
Méthodes De Synthèse
AThTP is synthesized in the body through a complex process involving several enzymes. The first step in the synthesis of AThTP is the conversion of thiamin to thiamin diphosphate (ThDP) by the enzyme thiamin diphosphokinase. ThDP is then converted to 2-acetylthiamin diphosphate (AThDP) by the enzyme thiamin diphosphate kinase. Finally, AThDP is converted to AThTP by the enzyme acetyl-AThDP synthase.
Applications De Recherche Scientifique
AThTP has been the subject of extensive scientific research due to its potential applications in the field of biochemistry. It has been shown to play a role in the regulation of carbohydrate metabolism and energy production in cells. AThTP has also been implicated in the regulation of amino acid metabolism and protein synthesis.
Propriétés
Numéro CAS |
104114-88-7 |
|---|---|
Nom du produit |
2-Acetylthiamin pyrophosphate |
Formule moléculaire |
C14H21ClN4O9P2S |
Poids moléculaire |
518.8 g/mol |
Nom IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2-[hydroxy(phosphonooxy)phosphoryl]oxyacetate;chloride |
InChI |
InChI=1S/C14H20N4O9P2S.ClH/c1-9-12(30-8-18(9)6-11-5-16-10(2)17-14(11)15)3-4-25-13(19)7-26-29(23,24)27-28(20,21)22;/h5,8H,3-4,6-7H2,1-2H3,(H4-,15,16,17,20,21,22,23,24);1H |
Clé InChI |
FCISWEMZFAELCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)COP(=O)(O)OP(=O)(O)O.[Cl-] |
SMILES canonique |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)COP(=O)(O)OP(=O)(O)O.[Cl-] |
Synonymes |
2-acetylthiamin pyrophosphate 2-acetylthiamine pyrophosphate acetylthiamine diphosphate AcThDP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)











